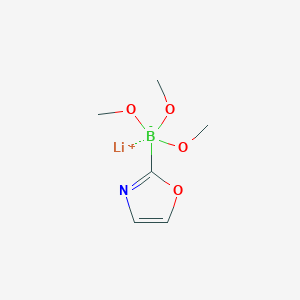

Lithium trimethoxy(oxazol-2-yl)borate

Description

Lithium trimethoxy(oxazol-2-yl)borate is a lithium borate salt featuring an oxazole heterocycle as part of its anion structure. The oxazole ring introduces electron-withdrawing and coordination properties, which may influence its solubility, thermal stability, and electrochemical behavior in applications such as lithium-ion battery electrolytes or synthetic chemistry .

Properties

Molecular Formula |

C6H11BLiNO4 |

|---|---|

Molecular Weight |

178.9 g/mol |

IUPAC Name |

lithium;trimethoxy(1,3-oxazol-2-yl)boranuide |

InChI |

InChI=1S/C6H11BNO4.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1 |

InChI Key |

RXPHSUUXNGRCLJ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C1=NC=CO1)(OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium trimethoxy(oxazol-2-yl)borate typically involves the reaction of oxazole derivatives with boron-containing reagents under controlled conditions. One common method includes the reaction of oxazol-2-ylboronic acid with lithium methoxide in an anhydrous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Lithium trimethoxy(oxazol-2-yl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced .

Scientific Research Applications

Lithium trimethoxy(oxazol-2-yl)borate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium trimethoxy(oxazol-2-yl)borate involves its interaction with specific molecular targets and pathways. In organic synthesis, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through transmetalation and oxidative addition processes . In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Lithium Borate Salts

Structural and Functional Comparisons

Key Observations :

- Oxazole vs. Thiazole : The oxazole ring in this compound contains oxygen and nitrogen, offering moderate electron-withdrawing effects. In contrast, the sulfur in thiazole (its thiazolyl analog) may improve solubility in polar solvents .

- Coordination Ability: Both LiBOB and LiDFOB utilize oxalate groups for strong Li⁺ coordination, enhancing ionic conductivity.

Electrochemical and Thermal Performance

Notes:

- Thermal Stability : LiDFOB and LiBOB outperform conventional salts like LiPF6 due to borate-oxalate frameworks. The oxazolyl derivative’s stability remains unverified but may be inferior due to organic substituents .

- Electrolyte Compatibility : LiTFSI and LiFSI excel in conductivity but corrode aluminum current collectors. The target compound’s borate-oxazole structure might mitigate corrosion but sacrifice conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.